N,N-Distearyl-N-methyl-3-sulfopropylammonium
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Overview
Description
N,N-Distearyl-N-methyl-3-sulfopropylammonium is a chemical compound with the molecular formula C40H83NO3S. It is an achiral molecule, meaning it does not have stereoisomers. This compound is known for its surfactant properties, which make it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Distearyl-N-methyl-3-sulfopropylammonium typically involves the reaction of distearyl amine with methyl sulfate and 3-chloropropyl sulfonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N,N-Distearyl-N-methyl-3-sulfopropylammonium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N,N-Distearyl-N-methyl-3-sulfopropylammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the solubilization of membrane proteins and other biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-Distearyl-N-methyl-3-sulfopropylammonium primarily involves its surfactant properties. The molecule has both hydrophilic and hydrophobic regions, allowing it to interact with both water and oil phases. This property enables it to reduce surface tension and enhance the solubility of various compounds. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating their solubilization and stabilization .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-dodecyl-3-sulfopropylammonium
- N,N-Diethyl-N-octyl-3-sulfopropylammonium
- N,N-Dibutyl-N-hexadecyl-3-sulfopropylammonium
Uniqueness
N,N-Distearyl-N-methyl-3-sulfopropylammonium is unique due to its long hydrophobic chains, which provide enhanced surfactant properties compared to similar compounds with shorter chains. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities .
Properties
CAS No. |
45319-57-1 |
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Molecular Formula |
C40H83NO3S |
Molecular Weight |
658.2 g/mol |
IUPAC Name |
3-[methyl(dioctadecyl)azaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C40H83NO3S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-37-41(3,39-36-40-45(42,43)44)38-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-40H2,1-3H3 |
InChI Key |
JBYHUWANONCSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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